molecular formula C21H34ClNO2S B15193855 N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide CAS No. 253871-57-7

N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide

Cat. No.: B15193855
CAS No.: 253871-57-7
M. Wt: 400.0 g/mol
InChI Key: RRYPOUTUGHTCHN-QHHPALHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide involves several steps. One common method includes the alkylation of a precursor compound with haloacetamide in the presence of a base such as potassium phosphate monohydrate. The reaction is typically carried out in a solvent like DMF (dimethylformamide) under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide can be compared with other similar compounds, such as:

Properties

CAS No.

253871-57-7

Molecular Formula

C21H34ClNO2S

Molecular Weight

400.0 g/mol

IUPAC Name

N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide

InChI

InChI=1S/C21H34ClNO2S/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-26-15-20(21(25)14-22)23-19(5)24/h8,10,12,20H,6-7,9,11,13-15H2,1-5H3,(H,23,24)/b17-10+,18-12+/t20-/m0/s1

InChI Key

RRYPOUTUGHTCHN-QHHPALHRSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)CCl)NC(=O)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)CCl)NC(=O)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.